Pyrazolo[1,5-a]pyridine-7-carboxylic acid - 474432-62-7

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Catalog Number: EVT-345063
CAS Number: 474432-62-7
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of 5-amino-1H-pyrazole-4-carboxylates: This approach involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 1,3-dicarbonyl compounds, followed by saponification to yield the desired carboxylic acid. [, , ] For example, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized via cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification with sodium hydroxide. []

  • Construction from pyrazolo[3,4-c]pyridine-7-ones: 6-endo-dig cyclization of hydrazides of 4-arylethynyl-5-carboxylic acid annealed to a pyrazole scaffold under basic conditions affords pyrazolo[3,4-c]pyridine-7-ones. Subsequent transformations can be used to introduce the carboxylic acid functionality at the 7-position. []

  • Improved Synthesis from 4-Pyridine Carboxylic Acid: A more efficient and streamlined synthesis starts with 4-pyridine carboxylic acid, involving reduction, hydroxyl group protection, N-amination, 1,3-dipolar cycloaddition, decarboxylation, and finally, potassium permanganate oxidation to yield pyrazolo[1,5-a]pyridine-5-carboxylic acid. []

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified by reacting with various alcohols in the presence of suitable coupling reagents or catalysts. [, ]

  • Amide formation: Amide derivatives can be synthesized by coupling the carboxylic acid with amines using standard peptide coupling conditions. [, , ]

  • Decarboxylation: Pyrazolo[1,5-a]pyridine-7-carboxylic acid can be decarboxylated under heating or in the presence of catalysts, yielding the corresponding pyrazolo[1,5-a]pyridine derivatives. []

  • Cyclization reactions: The carboxylic acid group can participate in cyclization reactions, leading to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines or pyrazolo[4,3-c]pyridines. [, , ]

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-7-carboxylic acid derivatives is highly dependent on the nature of substituents on the core scaffold and the specific biological target being investigated. It can act as an inhibitor of specific enzymes, modulate receptor activity, or exert its effects through other mechanisms. [, , ]

Applications
    • Angiotensin II receptor antagonists: Modification of the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core has led to potent orally active angiotensin II receptor antagonists for potential antihypertensive treatment. []
    • Antiplatelet agents: Pyrazolo[1,5-a]pyridine derivatives like 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine have demonstrated potent antiplatelet and antithrombotic effects by inhibiting thromboxane B2 production, indicating potential in cardiovascular disease treatment. [, , ]
    • Matrix metalloproteinase 13 inhibitors: 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid, a non-zinc binding MMP-13 selective inhibitor, displays potential as an intra-articular treatment for osteoarthritis due to its long joint durability, cartilage penetration, and efficacy. []
    • A1 adenosine receptor antagonists: Certain 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters exhibit high affinity and selectivity towards the A1 receptor subtype, potentially impacting various physiological processes regulated by adenosine. []
  • Catalysis: Certain pyrazolo[1,5-a]pyridine-7-carboxylic acid derivatives can act as ligands in metal complexes used as catalysts for various organic reactions, including cross-coupling reactions and olefin metathesis. []

Relevance: These compounds are structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazole ring fused to a six-membered heterocycle with a carboxylic acid substituent. The key difference lies in the presence of a pyrimidine ring instead of a pyridine ring. []

Pyrazolo[1,5-a]pyrimidine derivatives

Compound Description: These derivatives were developed as orally active AII receptor antagonists with improved in vitro and oral activity compared to 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. Modifications were made to the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold, and a methyl substituent at the 3-position was found to be essential for potent in vivo activity. []

Relevance: These compounds are structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazole ring fused to a six-membered heterocycle. They differ in the presence of a pyrimidine ring instead of a pyridine ring, but share the exploration of various substituents for improved biological activity. []

Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Compound Description: This compound serves as a precursor for synthesizing structurally diverse Pyrpy-NHC ligands via palladium-copper-catalyzed decarboxylative arylation. []

Relevance: This compound is a structural isomer of Pyrazolo[1,5-a]pyridine-7-carboxylic acid. The key difference lies in the position of the carboxylic acid substituent on the pyrazolo[1,5-a]pyridine core. This positional isomerism allows for the exploration of diverse N-heterocyclic carbene (NHC) ligands derived from the pyrazolo[1,5-a]pyridine scaffold. []

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Compound Description: This compound can be synthesized from 4-pyridine carboxylic acid through a multi-step process involving reduction, hydroxyl group protection, N-amination, 1,3-dipolar cycloaddition, decarboxylation, and potassium permanganate oxidation. []

Relevance: This compound is structurally related to Pyrazolo[1,5-a]pyridine-7-carboxylic acid by sharing a pyrazolo[1,5-a]pyridine core with a carboxylic acid substituent. The key difference lies in the position of the carboxylic acid substituent on the pyrazolo[1,5-a]pyridine scaffold. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound exhibits effective inhibition on the proliferation of some cancer cell lines. []

Relevance: This compound shares the pyrazole ring fused to a six-membered heterocycle with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by having a pyrimidine ring instead of a pyridine and includes a 4-fluorophenyl and a trifluoromethyl substituent on the pyrimidine ring. []

2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine (KC-764)

Compound Description: This compound exhibits potent antiplatelet and antithrombotic effects, inhibiting arachidonic acid (AA) and collagen-induced platelet aggregation. [, , ] It inhibits thromboxane B2 (TXB2) production more effectively than acetylsalicylic acid (ASA) and displays a wider margin of dose between antiplatelet action and prolongation of bleeding time. [, ] KC-764 was found to be 200 times more potent than ASA in inhibiting collagen-induced rabbit platelet aggregation and TXA2 production in vitro. [] It also demonstrated selective inhibition of TXA2 production over PGI2 production. []

Relevance: This compound shares a pyrazolo[1,5-a]pyridine core with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by the addition of a 2-methyl substituent and a 1,4,5,6-tetrahydronicotinoyl group at the 3-position. [, , ]

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

Compound Description: This pyrazolopyrimidine derivative possesses potential analgesic effects but displayed species-specific hepatotoxicity in humans. [] It is metabolized primarily to a carboxylic acid derivative and an amino derivative, 5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-5). [] M-5 undergoes further metabolism in the human liver, primarily by cytochrome P450 1A2, to form a C-3-position hydroxyl derivative (M-23OH). [] Human liver microsomes activate M-5 to a covalently bound metabolite, suggesting the potential for a reactive metabolite derived from M-23OH to contribute to hepatotoxicity in humans. []

Relevance: This compound shares a pyrazole ring fused to a six-membered heterocycle with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by the presence of a pyrimidine ring instead of a pyridine and the presence of n-butyl and 3,4,5-trimethoxybenzoylamino substituents. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as an important intermediate in the synthesis of the anticoagulant apixaban. []

Relevance: This compound shares a pyrazole ring fused to a six-membered heterocycle with a carboxylic acid ester substituent, similar to Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs in the position of the carboxylic acid ester, the presence of a piperidine ring, and the additional substituents on the pyrazole and pyridine rings. []

4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

Compound Description: This compound, obtained from 4-ethoxycarbonyl-5-phenyl-2,3-furandione and N-benzylidene-N'-phenyl hydrazine, can be converted into corresponding esters or amide derivatives via reactions of its acid chloride. [] It can also be decarboxylated to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. [] Cyclization with hydrazine hydrate results in pyrazolo[3,4-d]pyridazine-4,7-dione, while reaction with anhydrous hydrazine yields a bis pyrazole derivative. []

Relevance: This compound shares a pyrazole ring with a carboxylic acid substituent with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by lacking the fused pyridine ring and incorporating two phenyl substituents on the pyrazole ring. []

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid

Compound Description: This compound, synthesized from 4-benzoyl-5-phenyl-2,3-furandione and 2-hydrazinopyridine, does not readily form pyrazolo-pyridazine derivatives due to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring in 2-hydrazinopyridine. [, ]

Relevance: This compound shares a pyrazole ring with a carboxylic acid substituent and a directly attached pyridine ring with Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It differs by lacking the fused pyridine ring and incorporating benzoyl and phenyl substituents on the pyrazole ring. [, ]

Properties

CAS Number

474432-62-7

Product Name

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)

InChI Key

JKCBBZQNDFGAKL-UHFFFAOYSA-N

SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.